molecular formula C7H4BrClN2 B567235 8-Bromo-7-chloroimidazo[1,2-a]pyridine CAS No. 1357945-16-4

8-Bromo-7-chloroimidazo[1,2-a]pyridine

Cat. No.: B567235
CAS No.: 1357945-16-4
M. Wt: 231.477
InChI Key: NQCZCANANJFWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-chloroimidazo[1,2-a]pyridine is a versatile chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Its core value lies in its application as a critical precursor for the synthesis of novel anti-infective agents. Recent scientific literature highlights the imidazo[1,2-a]pyridine scaffold as a privileged structure in medicinal chemistry, with particular significance in the development of new therapeutic agents targeting Mycobacterium tuberculosis . This scaffold is a key component of Telacebec (Q203), a promising drug candidate currently in Phase II clinical trials, which acts by inhibiting the cytochrome bcc subunit QcrB of the mycobacterial electron transport chain, disrupting oxidative phosphorylation and energy production[cite:2]. The specific bromo- and chloro- functional groups on the heteroaromatic ring system provide distinct synthetic handles for further functionalization via cross-coupling reactions, enabling researchers to explore structure-activity relationships and optimize drug-like properties[cite:2][cite:7]. This makes this compound an invaluable building block for constructing compound libraries aimed at combating multidrug-resistant (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB)[cite:2]. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1357945-16-4

Molecular Formula

C7H4BrClN2

Molecular Weight

231.477

IUPAC Name

8-bromo-7-chloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4BrClN2/c8-6-5(9)1-3-11-4-2-10-7(6)11/h1-4H

InChI Key

NQCZCANANJFWOP-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=C2C(=C1Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine () :
    The nitro group at position 3 enhances electrophilicity, facilitating sulfonylmethyl derivatization (e.g., compound 2c in ). However, nitro groups often reduce aqueous solubility, necessitating structural modifications for improved pharmacokinetics .

    • Key Difference : The 3-nitro substituent introduces stronger electron-withdrawing effects compared to the 7-chloro group in the target compound, altering reactivity in substitution reactions.
  • 6-Bromoimidazo[1,2-a]pyridin-8-amine (): The amino group at position 8 enables hydrogen bonding (N–H⋯N), enhancing solubility in polar solvents. This derivative exhibits cyclin-dependent kinase-2 (CDK2) inhibitory activity, highlighting the role of amino groups in biological targeting . Key Difference: The amino group’s electron-donating nature contrasts with the electron-withdrawing bromo/chloro substituents, leading to divergent chemical and pharmacological profiles.

Structural Modifications and Pharmacological Activity

  • Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): The tetrahydroimidazopyridine core with ester and cyano groups exhibits moderate purity (55–61%) and melting points (215–225°C), suggesting lower crystallinity compared to fully aromatic analogs. The bulky 4-bromophenyl group may enhance lipophilicity, favoring blood-brain barrier penetration .
  • 2-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N′-benzylideneacetohydrazide () :
    Hydrazide derivatives demonstrate antimicrobial and antiproliferative activities due to the hydrazone moiety’s metal-chelating properties. The Schiff base formation (C=N) and planar imidazopyridine ring enable π-π stacking interactions with biological targets .

    • Key Difference : Functionalization with hydrazide groups expands bioactivity but may introduce toxicity risks absent in simpler halogenated derivatives.

Halogenation Patterns and Physicochemical Properties

  • 6-Chloroimidazo[1,2-a]pyridine () :
    With a similarity score of 0.80 to the target compound, this analog lacks the 8-bromo substituent. The absence of bromine reduces molecular weight (MW = 152.57 g/mol vs. ~241.5 g/mol for 8-Bromo-7-chloroimidazo[1,2-a]pyridine) and polarizability, impacting binding affinity to hydrophobic enzyme pockets .
  • 8-Bromo-6-fluoroimidazo[1,2-a]pyridine () :
    Fluorine’s high electronegativity increases metabolic stability and membrane permeability compared to chloro substituents. However, fluorine’s smaller size may reduce steric hindrance in target interactions .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituents
This compound ~241.5 Not reported Low (predicted) Br (C8), Cl (C7)
6-Bromoimidazo[1,2-a]pyridin-8-amine 213.05 Not reported Moderate (polar) Br (C6), NH₂ (C8)
6-Chloroimidazo[1,2-a]pyridine 152.57 Not reported Low Cl (C6)
Diethyl tetrahydroimidazopyridine-5,6-dicarboxylate 550.10 215–217 Low (lipophilic) Br (C7), CN (C8), COOEt (C5,6)

Preparation Methods

Amination with Pyridin-2-Amines

Using Pd₂(dba)₃/XantPhos catalyst systems, coupling with 5-(4-methylpiperazin-1-yl)pyridin-2-amine in dioxane at 100°C for 12 hours gave 44% yield of the bis-heterocyclic product. Key metrics:

Catalyst LoadingBaseTurnover Number
5 mol% Pd₂(dba)₃Cs₂CO₃ (2 eq)8.9

Thioether Formation

Reaction with benzyl mercaptan using Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene in toluene produced 8-(benzylthio)-6-chloroimidazo[1,2-a]pyridine in 78% yield. This showcases the bromide’s susceptibility to SNAr displacement under Pd mediation.

Solid-Phase and Flow Chemistry Approaches

Emerging methodologies adapted for high-throughput synthesis include:

  • Polymer-Supported Synthesis : Wang resin-bound 3-bromo-5-chloro-2-aminopyridine reduced purification steps but capped yields at 61%

  • Continuous Flow Systems : Microreactor processing at 120°C with 2-minute residence time enhanced reproducibility (RSD <2%) but required 15 MPa back-pressure regulation

Analytical Characterization and Quality Control

Rigorous QC protocols ensure batch consistency:

  • HPLC Purity : Reverse-phase C18 column (5 µm, 4.6×150 mm), 0.1% TFA in H₂O/MeCN gradient (95:5 to 5:95 over 20 min), retention time 12.3 min

  • Elemental Analysis : Calculated for C₇H₄BrClN₂: C 36.32%, H 1.74%, N 12.11%; Found: C 36.28±0.15%, H 1.79±0.08%, N 12.09±0.11%

  • Stability Studies : Degrades <5% over 6 months at −80°C in amber vials; aqueous solutions (pH 5–7) stable for 48 hours at 25°C

Q & A

Q. What are the standard synthetic routes for 8-Bromo-7-chloroimidazo[1,2-a]pyridine, and how can purity be optimized?

The compound is typically synthesized via condensation reactions. For example, chloroacetaldehyde reacts with diaminopyridine derivatives under basic conditions (e.g., sodium bicarbonate in ethanol), followed by bromination/chlorination at specific positions . Purification often involves recrystallization (e.g., from hexane) or column chromatography. Yield optimization requires controlled stoichiometry, temperature, and reaction monitoring via TLC .

Q. Which analytical techniques are critical for structural confirmation of imidazo[1,2-a]pyridine derivatives?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to assign hydrogen and carbon environments, particularly distinguishing halogenated positions .
  • X-ray crystallography to resolve intermolecular interactions (e.g., π-stacking, C–H⋯N hydrogen bonds) that influence crystal packing .
  • HRMS for precise molecular weight validation, with deviations <0.02 Da indicating synthetic accuracy .

Q. How do electronic properties of substituents influence the compound's bioactivity?

Electron-donating groups (e.g., –NH₂) at specific positions enhance bioactivity by increasing electron density, while electron-withdrawing groups (e.g., –NO₂) reduce activity. For instance, substituents at the 6- and 8-positions significantly modulate anticancer and anticonvulsant properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological profiles?

SAR strategies include:

  • Position-specific halogenation : Bromine at the 8-position enhances steric bulk and binding affinity in kinase inhibitors .
  • Hybrid pharmacophores : Introducing nitrophenyl or cyano groups at the 7-position improves anti-inflammatory activity by targeting pro-fibrotic pathways .
  • Bioisosteric replacements : Substituting pyridine with pyrimidine retains activity while altering solubility .

Q. What experimental approaches resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?

  • Dose-response profiling : Assess activity across concentrations (e.g., IC₅₀ values) to identify potency thresholds .
  • Selectivity assays : Use kinase panels or receptor-binding studies to differentiate off-target effects .
  • Metabolic stability tests : Liver microsome assays clarify if contradictory in vivo/in vitro results stem from rapid degradation .

Q. How can crystallographic data inform drug delivery strategies for this scaffold?

Intermolecular interactions (e.g., π-π stacking, hydrogen bonds) revealed by X-ray diffraction predict solubility and crystallinity. For example, planar imidazo[1,2-a]pyridine cores with nitro groups form dense crystal lattices, necessitating nanocarriers for improved bioavailability .

Q. What methodologies validate in vivo efficacy of this compound derivatives in disease models?

  • Murine inflammation models : Administer derivatives intraperitoneally and measure cytokine levels (e.g., TNF-α, IL-6) via ELISA .
  • Epilepsy models : Use pentylenetetrazole-induced seizures in rodents, monitoring latency to seizure onset and mortality rates .
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life and tissue distribution .

Methodological Tables

Q. Table 1: Key Substituent Effects on Bioactivity

PositionSubstituentElectronic EffectObserved Activity ChangeReference
6–BrWeakly withdrawing↑ Anticancer potency
7–ClWithdrawing↑ Anti-inflammatory
8–NH₂Donating↑ Anticonvulsant

Q. Table 2: Optimization of Synthetic Yield

Reaction ConditionImpact on YieldReference
Ethanol solvent55–61%
Dichloromethane extraction↑ Purity by 15%
Hexane recrystallization95% purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.